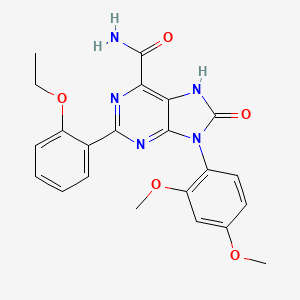![molecular formula C14H16N2O B2466620 4-[(Pyrrolidin-2-yl)methoxy]quinoline CAS No. 1283966-34-6](/img/structure/B2466620.png)
4-[(Pyrrolidin-2-yl)methoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(Pyrrolidin-2-yl)methoxy]quinoline” is a compound that contains a quinoline ring and a pyrrolidine ring . The quinoline ring is a heterocyclic aromatic compound with a molecular formula of C9H7N . The pyrrolidine ring is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds like “4-[(Pyrrolidin-2-yl)methoxy]quinoline” often involves the construction of the pyrrolidine and quinoline rings from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are often used for the construction of the quinoline scaffold .Molecular Structure Analysis
The molecular structure of “4-[(Pyrrolidin-2-yl)methoxy]quinoline” is characterized by a quinoline ring fused with a pyrrolidine ring . The quinoline ring has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
The chemical reactions involving “4-[(Pyrrolidin-2-yl)methoxy]quinoline” can include various synthesis protocols and reaction conditions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods that can be used for the construction and functionalization of this compound .Scientific Research Applications
- The pyrrolidine ring in 4-[(Pyrrolidin-2-yl)methoxy]quinoline contributes to its kinase inhibitory activity. Notably, this compound exhibits nanomolar activity against CK1γ and CK1ε, suggesting its potential as a kinase inhibitor .
Kinase Inhibition
Fibroblast Activation Protein (FAP)-Targeted Radiopharmaceuticals
Future Directions
properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-9-16-13)17-10-11-4-3-8-15-11/h1-2,5-7,9,11,15H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHNICJZMLERGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyrrolidin-2-yl)methoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B2466537.png)
![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid;hydrate](/img/structure/B2466540.png)

![N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2466543.png)

![N'-cyclopropyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2466547.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2466551.png)

![6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2466555.png)

![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2466559.png)